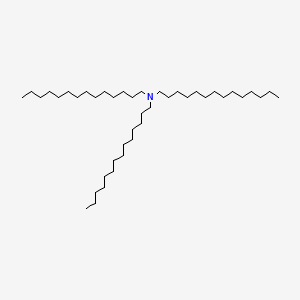
2H-1-Benzopyran-6-methanol, 3,4-dihydro-4-(4-(2-methoxyphenyl)-1-piperazinyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-6-methanol, 3,4-dihydro-4-(4-(2-methoxyphenyl)-1-piperazinyl)-, dihydrochloride is a complex organic compound that belongs to the class of benzopyrans. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-6-methanol, 3,4-dihydro-4-(4-(2-methoxyphenyl)-1-piperazinyl)-, dihydrochloride typically involves multiple steps, including the formation of the benzopyran ring and the subsequent attachment of the piperazine moiety. Common reagents used in these reactions include methoxyphenyl derivatives, piperazine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, it may exhibit various activities such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, derivatives of benzopyrans are often explored for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry
Industrially, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzopyran-6-methanol derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds containing the piperazine moiety with various functional groups.
Uniqueness
The uniqueness of 2H-1-Benzopyran-6-methanol, 3,4-dihydro-4-(4-(2-methoxyphenyl)-1-piperazinyl)-, dihydrochloride lies in its specific combination of the benzopyran and piperazine structures, which may confer unique biological activities and chemical reactivity.
Propiedades
Número CAS |
81816-76-4 |
|---|---|
Fórmula molecular |
C21H28Cl2N2O3 |
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3,4-dihydro-2H-chromen-6-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C21H26N2O3.2ClH/c1-25-21-5-3-2-4-19(21)23-10-8-22(9-11-23)18-13-17-12-16(14-24)6-7-20(17)26-15-18;;/h2-7,12,18,24H,8-11,13-15H2,1H3;2*1H |
Clave InChI |
VJHOQZMPVXYTGB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)C3CC4=C(C=CC(=C4)CO)OC3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] 2,3-dihydroxybutanedioate](/img/structure/B13791579.png)
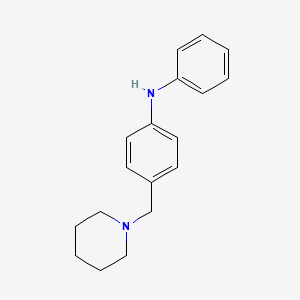
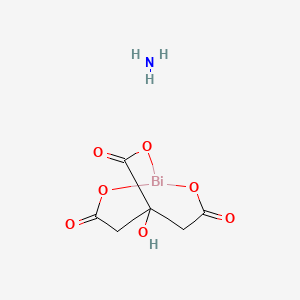
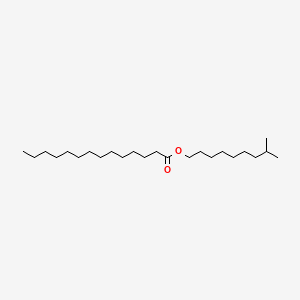



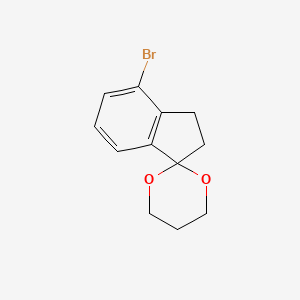
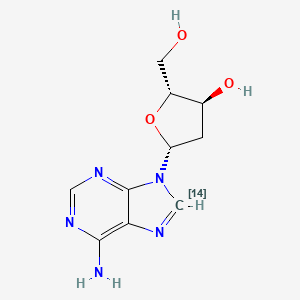
![[(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)oxy]acetonitrile](/img/structure/B13791638.png)

![2-benzo[f]quinolin-4-ium-4-yl-1-(4-methylphenyl)ethanone;bromide](/img/structure/B13791642.png)
